Home > Products > Screening Compounds P92417 > 4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide
4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide - 2004659-84-9

4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide

Catalog Number: EVT-1735155
CAS Number: 2004659-84-9
Molecular Formula: C14H13N3O3
Molecular Weight: 271.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide is a synthetic organic compound with significant applications in scientific research, particularly in chemistry and biology. This compound is characterized by its unique structural features, which include both formylamino and pyridinecarboxamide functional groups. It is primarily recognized for its role as a reference standard in analytical chemistry and its potential biological activities related to kinase inhibition.

Source

The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings. Its Chemical Abstracts Service (CAS) number is 2004659-84-9, which facilitates its identification in chemical databases and literature.

Classification

4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide belongs to the class of organic compounds known as diphenylethers, which are characterized by the presence of two aromatic rings connected by an ether linkage . It is also categorized under small molecules with potential pharmaceutical applications.

Synthesis Analysis

Methods

The synthesis of 4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide typically involves the reaction of 4-(formylamino)phenol with N-methyl-2-pyridinecarboxamide. This reaction is usually performed under basic conditions, utilizing potassium carbonate as a base and dimethyl sulfoxide (DMSO) as a solvent at elevated temperatures.

Technical Details

  1. Starting Materials:
    • 4-(formylamino)phenol
    • N-methyl-2-pyridinecarboxamide
  2. Reaction Conditions:
    • Base: Potassium carbonate
    • Solvent: Dimethyl sulfoxide (DMSO)
    • Temperature: Elevated (specific temperature details may vary)
  3. Yield and Purification:
    • The reaction may require purification steps such as recrystallization or chromatography to achieve high purity levels suitable for research applications.
Molecular Structure Analysis

Structure

The molecular structure of 4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide features a pyridine ring bonded to a phenoxy group, which in turn is substituted with a formylamino group.

Data

  • Molecular Formula: C13_{13}H12_{12}N2_{2}O3_{3}
  • Molecular Weight: Approximately 246.25 g/mol
  • Structural Representation: The compound can be represented using various chemical structure visualization tools that depict its functional groups and connectivity.
Chemical Reactions Analysis

Types of Reactions

4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide is capable of undergoing several types of chemical reactions:

  1. Oxidation: Can be oxidized to form oxides.
  2. Reduction: Can be reduced to yield amines or other derivatives.
  3. Substitution: Nucleophilic substitution can occur, allowing the formylamino group to be replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Conditions: Basic or acidic conditions depending on the nucleophile used.
Mechanism of Action

Process

The primary mechanism of action for 4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide involves its interaction with specific kinases, including Raf, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR).

Data

  1. Target Kinases:
    • Raf
    • VEGFR
    • PDGFR
  2. Biochemical Pathways Affected:
    • Raf/MEK/ERK signaling pathway
    • VEGFR and PDGFR pathways
  3. Pharmacokinetics: Typically administered orally in tablet form, similar compounds exhibit pharmacokinetic profiles that suggest effective absorption and distribution within biological systems.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form at room temperature.
  • Solubility: Soluble in organic solvents like DMSO.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may be sensitive to strong oxidizing agents.
  • Reactivity: Exhibits reactivity typical of compounds containing both amine and carbonyl functionalities.
Applications

Scientific Uses

4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide has several notable applications:

  1. Chemistry: Used as a reference standard in analytical chemistry for quality control purposes, particularly in the analysis of related pharmaceutical compounds like Sorafenib.
  2. Biology: Investigated for its potential biological activities, including interactions with various biomolecules and effects on cellular signaling pathways.
  3. Medicine: Studied for its implications as an impurity in pharmaceuticals, contributing to understanding drug formulations and stability.
  4. Industry: Employed in the synthesis of other complex organic compounds and serves as a reagent in various chemical processes.
Introduction to 4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide in Contemporary Research

Historical Context and Discovery in Medicinal Chemistry

The identification of 4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide (CAS: 89411109; C₁₄H₁₃N₃O₃) emerged during early 21st-century efforts to optimize kinase inhibitor scaffolds. Its discovery was serendipitously linked to Bayer’s development program for Sorafenib (BAY 43-9006), where it served as a strategic precursor to the final active pharmaceutical ingredient (API) [1] [8]. The compound’s synthesis represented a deliberate structural advancement from simpler aniline–pyridine ethers, specifically designed to introduce formamido functionality (–NHCHO) that enhanced molecular recognition capabilities. This modification proved critical for mimicking ATP-binding site residues in kinases, a hypothesis validated through iterative structure-activity relationship (SAR) studies [3] [8]. By 2002, its utility as Sorafenib Intermediate (designated Sorafenib INT2 or Sorafenib Related Compound 23) was systematically documented in patent literature, cementing its role in medicinal chemistry workflows [8].

Table 1: Historical Milestones in Compound Development

YearEventSignificance
2000Initial synthesis as Sorafenib precursorEnabled scalable production of lead RAF kinase inhibitor
2002Patent designation as Sorafenib Intermediate (INT2)Validated as critical synthetic checkpoint in kinase inhibitor manufacturing
2005Structural characterization in PubChem (CID 89411109)Public accessibility of spectroscopic and physicochemical data
2010Adoption in analog synthesis for thiourea-containing derivativesExpanded utility beyond parent drug to novel structural analogs

Significance as a Synthetic Intermediate in Kinase Inhibitor Development

This compound’s synthetic value resides in its bifunctional reactivity: The formamido group (–NHCHO) serves as a protected aniline, while the picolinamide moiety directs regioselective coupling. Industrial-scale synthesis typically employs a two-step sequence starting from 4-(4-aminophenoxy)-N-methylpicolinamide (CAS 284462-37-9; C₁₃H₁₃N₃O₂). This precursor undergoes formylation using formic acid/acetic anhydride mixtures, achieving yields >85% under mild conditions (50–60°C) [3] [8]. Crucially, the reaction exhibits high chemoselectivity, leaving the tertiary amide and ether linkages intact.

Table 2: Comparative Analysis of Key Synthetic Intermediates

IntermediateCASMolecular FormulaRole in SynthesisPurification Method
4-(4-Aminophenoxy)-N-methylpicolinamide284462-37-9C₁₃H₁₃N₃O₂Direct precursor for formylationRecrystallization (EtOAc)
4-[4-(Formylamino)phenoxy]-N-methylpicolinamide89411109C₁₄H₁₃N₃O₃Formylated product for final cyclizationColumn chromatography
4-Chloro-N-methylpicolinamide948311-51-1C₇H₇ClN₂OSNAr substrate with aminophenolDistillation

The molecule’s robustness permits diverse molecular modifications:

  • Nucleophilic Aromatic Substitution (SNAr): Electron-deficient pyridine ring facilitates displacement at C4 with amines/thiols [6]
  • Formamido Deprotection: Selective hydrolysis regenerates 4-(4-aminophenoxy) derivatives for alternate derivatization [3]
  • Metal-Catalyzed Couplings: Suzuki-Miyaura reactions exploit brominated pyridine variants to install aryl/heteroaryl groups [4]

This versatility is evidenced by its adoption in Enamine’s Kinase Library (64,960 compounds), where it scaffolds “hinge-binder” motifs critical for ATP-competitive inhibition [6]. Computational models confirm its structural complementarity to conserved kinase domains, with binding energies <-9.2 kcal/mol against BRAF and VEGFR2 targets [5] [6].

Role in Advancing Targeted Cancer Therapies

4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide’s primary therapeutic impact lies in enabling multi-kinase inhibitors that concurrently disrupt tumor proliferation and angiogenesis. As the penultimate intermediate in Sorafenib synthesis, it directly contributes to the drug’s ability to inhibit RAF, VEGFR, and PDGFR kinases—targets validated across renal cell, hepatocellular, and thyroid carcinomas [5] [8]. The formamido group’s hydrogen-bonding capacity (–NHCHO) is essential for forming a bidentate interaction with Cys532 in BRAF’s ATP pocket, a feature confirmed through co-crystallization studies [5].

Table 3: Kinase Inhibitor Drug Candidates Derived from This Intermediate

Drug CandidateTarget KinasesTherapeutic ApplicationDevelopment StatusKey Structural Features Enabled
Sorafenib (Nexavar®)RAF, VEGFR, PDGFRRCC, HCC, DTCFDA-approved (2005)Formamido-mediated hinge binding
SC-1FLT3, c-KITAMLPreclinicalThiourea analog from deprotected intermediate
DXH-239VEGFR2, RETMedullary thyroid cancerPhase ITrifluoromethylpyridine replacement

Recent innovations leverage this scaffold for theranostic applications. Copper-64/67 complexes conjugated to pyridinecarboxamides (e.g., ⁶⁴Cu-SAR-bisPSMA) exploit the compound’s metal-chelating capacity for prostate-specific membrane antigen (PSMA) targeting. Early-phase trials demonstrate tumor regression in metastatic castrate-resistant prostate cancer (mCRPC) patients, with 67% achieving >35% PSA reduction after 12GBq dosing [9]. This exemplifies the intermediate’s adaptability beyond small molecules to radiopharmaceuticals, fulfilling unmet needs in precision oncology.

Structurally analogous agents under development include:

  • Allosteric Kinase Inhibitors: Pyrimidine–pyridine hybrids modulating MEK/ERK pathways [4] [6]
  • Covalent EGFR Inhibitors: Acrylamide-functionalized derivatives targeting Cys797 residues [5]
  • Dual PROTAC Degraders: E3 ligase-binding conjugates enabling ubiquitination of oncoproteins [7]

The compound’s synthetically accessible core structure balances lipophilicity (cLogP ≈ 1.2) and polar surface area (PSA ≈ 70 Ų), aligning with Lipinski’s criteria for drug-like molecules. This property profile underpins its continued relevance in drug discovery pipelines targeting undruggable kinases through allosteric or covalent mechanisms [5] [6].

Properties

CAS Number

2004659-84-9

Product Name

4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide

IUPAC Name

4-(4-formamidophenoxy)-N-methylpyridine-2-carboxamide

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

InChI

InChI=1S/C14H13N3O3/c1-15-14(19)13-8-12(6-7-16-13)20-11-4-2-10(3-5-11)17-9-18/h2-9H,1H3,(H,15,19)(H,17,18)

InChI Key

JPEOAANKOPAKBE-UHFFFAOYSA-N

SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC=O

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.